molecular formula C19H15N3OS B2408919 4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312917-57-0

4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2408919
CAS No.: 312917-57-0
M. Wt: 333.41
InChI Key: ZWWMWLOGEMIHSL-UHFFFAOYSA-N
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Description

4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a cyano group, a benzamide moiety, and a thiazole ring substituted with a dimethylphenyl group. This compound is of interest due to its potential biological activities and its role in the synthesis of various heterocyclic compounds.

Scientific Research Applications

4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of 2,5-dimethylphenylamine with cyanoacetic acid in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine . This reaction is usually carried out in a solvent like dimethylformamide under controlled temperature conditions.

Chemical Reactions Analysis

4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds such as:

    4-cyano-N-(2,5-dimethylphenyl)benzamide: This compound lacks the thiazole ring, which may result in different biological activities and chemical reactivity.

    N-(4-cyanophenyl)-2,5-dimethylbenzamide: This compound has a different substitution pattern, which can affect its interaction with molecular targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-3-4-13(2)16(9-12)17-11-24-19(21-17)22-18(23)15-7-5-14(10-20)6-8-15/h3-9,11H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWMWLOGEMIHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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